8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C26H30N6O3 and a molecular weight of 474.57 g/mol . This compound is notable for its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a purine core. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) at elevated temperatures . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain stimulant drugs . This interaction affects various signaling pathways in the brain, potentially leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and purine-based molecules. For example:
Para-methoxyphenylpiperazine (MeOPP): Shares the piperazine ring and methoxyphenyl group but lacks the purine core.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also include the methoxyphenylpiperazine structure and are studied for their inhibitory effects on enzymes like acetylcholinesterase.
The uniqueness of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a piperazine ring with a purine core, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
847409-22-7 |
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Molecular Formula |
C27H32N6O3 |
Molecular Weight |
488.592 |
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C27H32N6O3/c1-30-25-24(26(34)29-27(30)35)33(14-6-9-20-7-4-3-5-8-20)23(28-25)19-31-15-17-32(18-16-31)21-10-12-22(36-2)13-11-21/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,29,34,35) |
InChI Key |
UFBWNOBZZJWKCU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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